molecular formula C5H6O4 B14677665 methyl (Z)-2-formyl-3-hydroxyprop-2-enoate

methyl (Z)-2-formyl-3-hydroxyprop-2-enoate

Katalognummer: B14677665
Molekulargewicht: 130.10 g/mol
InChI-Schlüssel: JKTLOOWHBTZADS-RQOWECAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 2-formyl-3-hydroxy-, methyl ester is an organic compound with the molecular formula C5H6O4 It is a derivative of propenoic acid and is characterized by the presence of a formyl group and a hydroxyl group on the propenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-formyl-3-hydroxy-, methyl ester can be achieved through several methods. One common method involves the reaction of dimethyl malonate with phosphorus oxychloride and dimethylformamide to form the Vilsmeier reagent. This reagent is then reacted with potassium monomethyl malonate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 2-formyl-3-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The hydroxyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 2-formyl-3-hydroxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 2-formyl-3-hydroxy-, methyl ester involves its interaction with various molecular targets. The formyl and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester:

Uniqueness

2-Propenoic acid, 2-formyl-3-hydroxy-, methyl ester is unique due to the presence of both formyl and hydroxyl groups on the propenoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C5H6O4

Molekulargewicht

130.10 g/mol

IUPAC-Name

methyl (Z)-2-formyl-3-hydroxyprop-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-3,6H,1H3/b4-2-

InChI-Schlüssel

JKTLOOWHBTZADS-RQOWECAXSA-N

Isomerische SMILES

COC(=O)/C(=C\O)/C=O

Kanonische SMILES

COC(=O)C(=CO)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.